Cas no 89-43-0 (methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate)

Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a hydroxy-substituted dimethyloctylideneamine moiety. This structure imparts unique reactivity and potential applications in fine chemical synthesis, particularly as an intermediate in the preparation of fragrances, pharmaceuticals, or specialty materials. The presence of both ester and imine functional groups offers versatility for further chemical modifications, while the hydroxy group enhances solubility in polar solvents. Its well-defined molecular architecture ensures consistent performance in controlled reactions. The compound is typically characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial applications requiring precise molecular building blocks.
methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate structure
89-43-0 structure
Product Name:methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
CAS No:89-43-0
MF:C18H27NO3
MW:305.411885499954
CID:34504
Update Time:2025-10-08

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
    • 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-benzoicacimethylester
    • Benzoicacid,2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-,methylester
    • HYDROXYCITRONELLAL-METHYLANTHRANILATE SCHIFF'S BASE
    • HYDROXYCITRONELLYLIDENE METHYLANTHRANILATE
    • AURALVA
    • AURANTIOL
    • AURANTION
    • AURANTIUM
    • Hydroxycitronellal
    • Hydroxycitronellal methyl anthranilate
    • METHYL ANTHRANILATE HYDROXY CITRONELLAL
    • METHYL N-3,7-DIMETHYL-7-HYDROXYOCTYLIDENEANTHRANILATE
    • N-(7-Hydroxy-3,7-dimethyloctylidene)anthranilic acid methyl ester
    • Anthranilic acid, N-(7-hydroxy-3,7-dimethyloctylidene)-, methyl ester (8CI)
    • Aurantine
    • Hydroxycitronellylidene methyl anthranilate
    • NSC 78483
    • Orange Flower Extract
    • Inchi: 1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3
    • InChI Key: BFBPISPWJZMWJN-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N=CCC(CCCC(C)(C)O)C)=CC=CC=1)OC

Computed Properties

  • Exact Mass: 305.19900
  • Monoisotopic Mass: 305.199094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.01
  • Boiling Point: 445.7 °C at 760 mmHg
  • Flash Point: 97℃
  • Refractive Index: 1.501
  • PSA: 58.89000
  • LogP: 4.14290

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Security Information

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Pricemore >>

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methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Production Method

Production Method 1

Reaction Conditions
1.1 120 min, 110 °C
Reference
Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels
Nicastro, Gloria; Black, Louise Mary; Ravarino, Paolo ; d'Agostino, Simone; Faccio, Davide ; et al, International Journal of Molecular Sciences, 2022, 23(6),

Production Method 2

Reaction Conditions
1.1 15 min, 90 °C; 1 min, 90 °C; 2 min, 90 °C; 3 min, 90 °C; 4 min, 90 °C
Reference
Synthesis and characterization of aurantiol schiff base, relationship between synthesis time and some physical properties
Irawan, Candra; Indryati, Suci; Lestari, Endang Sri, Oriental Journal of Chemistry, 2018, 34(1), 394-400

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Raw materials

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Preparation Products

Additional information on methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

Methyl 2-[(7-Hydroxy-3,7-Dimethyloctylidene)amino]benzoate (CAS No. 89-43-0): An Overview

Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate (CAS No. 89-43-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, often referred to as MHDMOB for brevity, is a derivative of benzoic acid and features a complex substituent that includes a hydroxy and dimethyl group on an octylidene chain. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of ongoing research.

The chemical structure of MHDMOB is characterized by a benzoate ester linked to an amino group, which is further substituted with a hydroxy and dimethyl-functionalized octylidene chain. This intricate arrangement of functional groups provides the compound with a range of potential applications, from pharmaceuticals to materials science. The hydroxy group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and reactivity.

Recent studies have explored the biological activity of MHDMOB. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that MHDMOB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest that MHDMOB could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, MHDMOB has also been investigated for its potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of various diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have demonstrated that MHDMOB can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity is likely due to the presence of the hydroxy group, which can donate electrons to neutralize reactive oxygen species (ROS).

The pharmacokinetic properties of MHDMOB have also been studied to assess its suitability for therapeutic applications. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

Clinical trials are currently underway to evaluate the safety and efficacy of MHDMOB in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

Beyond its pharmaceutical applications, MHDMOB has also found use in materials science. Its unique chemical structure makes it suitable for use as a functional additive in polymers and coatings. The presence of the hydroxy group allows for cross-linking reactions, which can improve the mechanical properties and durability of these materials. Additionally, the ester functionality can be exploited for controlled release applications, making it a versatile compound with broad applicability.

In conclusion, methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate (CAS No. 89-43-0) is a multifaceted compound with significant potential in various fields. Its unique chemical structure endows it with anti-inflammatory, antioxidant, and material-enhancing properties, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its behavior and applications, MHDMOB is poised to play an important role in advancing scientific knowledge and technological innovation.

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